molecular formula C24H22N2O4 B2430802 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide CAS No. 922029-76-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2430802
CAS RN: 922029-76-3
M. Wt: 402.45
InChI Key: UNWQUZNHTVILIL-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Enantioselective Synthesis

Catalytic Enantioselective Reactions

The synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives through catalytic enantioselective aza-Reformatsky reactions highlights the synthetic utility of dibenzo[b,f][1,4]oxazepine derivatives. This process, using cyclic dibenzo[b,f][1,4]oxazepines, underscores the potential for creating optically active molecules with high yields and enantioselectivities, pivotal for pharmaceutical applications (Munck et al., 2017).

Synthetic Pathways and Biological Activity

Heterocyclic Chemistry

The development of efficient syntheses for dibenz[b,f][1,4]oxazepin-11(10H)-one and related compounds through tandem reduction-lactamization sequences showcases the versatility of dibenzo[b,f][1,4]oxazepines in synthesizing complex heterocyclic structures. This synthetic adaptability is crucial for medicinal chemistry, where such scaffolds are often found in bioactive compounds (Bunce & Schammerhorn, 2006).

Antiallergic and Antiinflammatory Properties

Antiallergic Agents

Research into 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives has revealed potent antiallergic properties, indicating that modifications of the dibenzo[b,f][1,4]oxazepine core can lead to orally active antiallergic agents. This suggests a pathway for the development of new therapeutic agents based on the structural optimization of dibenzo[b,f][1,4]oxazepine derivatives (Ohshima et al., 1992).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-19-9-5-7-11-22(19)30-21-13-12-17(14-18(21)24(26)28)25-23(27)15-29-20-10-6-4-8-16(20)2/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQUZNHTVILIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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